molecular formula C9H16O B14362910 3,3,5-Trimethylcyclohex-1-en-1-ol CAS No. 95091-05-7

3,3,5-Trimethylcyclohex-1-en-1-ol

Cat. No.: B14362910
CAS No.: 95091-05-7
M. Wt: 140.22 g/mol
InChI Key: XPJVTVMXXJORRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,5-Trimethylcyclohex-1-en-1-ol is an organic compound with the molecular formula C9H16O. It is a derivative of cyclohexene, characterized by the presence of three methyl groups and a hydroxyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3,5-Trimethylcyclohex-1-en-1-ol can be synthesized through several methods. One common method involves the controlled hydrogenation of isophorone. This process typically requires specific reaction conditions, such as the presence of a catalyst like palladium on activated charcoal under an ethylene atmosphere .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and controlled reaction environments are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 3,3,5-Trimethylcyclohex-1-en-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carbonyl compounds .

Scientific Research Applications

3,3,5-Trimethylcyclohex-1-en-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,5-Trimethylcyclohex-1-en-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 3,3,5-Trimethylcyclohex-1-en-1-ol is unique due to its specific structural features, such as the presence of three methyl groups and a hydroxyl group on the cyclohexene ring. These structural characteristics contribute to its distinct chemical and physical properties, making it valuable for various applications .

Properties

CAS No.

95091-05-7

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

3,3,5-trimethylcyclohexen-1-ol

InChI

InChI=1S/C9H16O/c1-7-4-8(10)6-9(2,3)5-7/h6-7,10H,4-5H2,1-3H3

InChI Key

XPJVTVMXXJORRX-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=CC(C1)(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.